Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate
CAS No.: 887353-83-5
Cat. No.: VC0015005
Molecular Formula: C29H56O9
Molecular Weight: 548.758
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887353-83-5 |
|---|---|
| Molecular Formula | C29H56O9 |
| Molecular Weight | 548.758 |
| IUPAC Name | tert-butyl 2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
| Standard InChI | InChI=1S/C29H56O9/c1-5-6-7-8-9-10-11-12-13-14-31-15-16-32-17-18-33-19-20-34-21-22-35-23-24-36-25-26-37-27-28(30)38-29(2,3)4/h5H,1,6-27H2,2-4H3 |
| Standard InChI Key | JSUURNVGHQJQRC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCCCCCCCCC=C |
Introduction
Chemical Identity and Basic Properties
Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate is characterized by its unique molecular structure containing seven oxygen atoms within its backbone chain. The compound is registered with CAS number 887353-83-5 and possesses distinct chemical and physical properties that distinguish it from related compounds.
Fundamental Identifiers
The compound can be identified through several standard chemical descriptors:
| Property | Value |
|---|---|
| CAS Number | 887353-83-5 |
| Molecular Formula | C29H56O9 |
| Molecular Weight | 548.758 g/mol |
| IUPAC Name | tert-butyl 2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
| Synonyms | 3,6,9,12,15,18,21-Heptaoxadotriacont-31-enoic Acid 1,1-Dimethylethyl Ester |
| Standard InChIKey | JSUURNVGHQJQRC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCCCCCCCCC=C |
These identifiers provide essential information for researchers seeking to work with or study this compound .
Structural Characteristics
Molecular Architecture
The structure of tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate features several key elements that contribute to its functionality:
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A terminal tert-butyl ester group that serves as a protecting group for the carboxylic acid functionality
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Seven strategically positioned ether linkages that form the backbone of the molecule
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A terminal alkene group at position 31 that provides a reactive site for further chemical modifications
The presence of multiple ether linkages creates a molecule with significant flexibility and the ability to interact with various solvents and substrates. The terminal alkene provides an opportunity for functionalization through addition reactions, making this compound particularly valuable in synthetic applications.
Functional Groups and Reactivity
The molecule contains several reactive sites:
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The tert-butyl ester group can undergo hydrolysis to form a carboxylic acid
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The terminal alkene can participate in addition reactions, hydrogenation, epoxidation, and other transformations
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The polyether backbone can coordinate with metal ions and serve as a chelating agent
These functional elements enable the compound to undergo selective chemical modifications for various synthetic applications.
Physical Properties
Understanding the physical properties of tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate is crucial for its handling, storage, and application in research settings.
Appearance and State
At standard conditions, the compound exists as an oil, consistent with many high-molecular-weight organic compounds containing multiple ether linkages .
Solubility Profile
The compound demonstrates solubility in various organic solvents, making it versatile for different reaction conditions:
| Solvent | Solubility |
|---|---|
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Methanol | Soluble |
| DMSO | Soluble |
| Water | Limited solubility |
This solubility profile is consistent with its structure, which contains both polar ether linkages and nonpolar hydrocarbon segments .
Applications in Organic Synthesis
Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate serves as a valuable building block in organic synthesis, with applications across several research domains.
Synthetic Utility
The compound's versatility stems from its unique structure, which facilitates multiple types of transformations:
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Introduction of polyether chains into target molecules to modify physical and chemical properties
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Serving as a precursor for complex molecules through selective functional group manipulations
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Participation in click chemistry reactions through the terminal alkene functionality
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Acting as a modifiable linker in the synthesis of bioconjugates
Research Applications
Current research involving this compound includes:
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Development of novel surfactants and emulsifiers
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Creation of polymer precursors with defined structures
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Synthesis of drug delivery vehicles for hydrophobic pharmaceutical compounds
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Formation of biocompatible coatings for medical devices
Comparison with Similar Compounds
Understanding how tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate compares with related compounds provides insight into its unique properties and applications.
Structural Analogs
When compared to similar polyether compounds, tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate demonstrates both similarities and differences:
| Compound | Key Differences | Similarities |
|---|---|---|
| 3,6,9,12,15,18,21-Heptaoxanonatriacontan-1-ol | Contains a terminal hydroxyl group instead of a tert-butyl ester; lacks terminal alkene | Contains similar polyether backbone structure |
| PEG derivatives without terminal alkene | Lack reactive terminal alkene functionality | Share polyether backbone structure |
| Shorter chain polyether esters | Contain fewer ether linkages | Contain similar functional groups |
These structural differences result in distinct reactivity profiles and applications for each compound .
Chemical Reactions and Transformations
The reactivity of tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate is largely determined by its functional groups, particularly the terminal alkene and the tert-butyl ester.
Ester Hydrolysis
The tert-butyl ester group can undergo hydrolysis under acidic conditions to yield the corresponding carboxylic acid, which can then be further functionalized through various coupling reactions.
Alkene Functionalization
The terminal alkene at position 31 provides a reactive site for numerous transformations:
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Hydrogenation | H₂, Pd/C | Saturated hydrocarbon chain |
| Epoxidation | mCPBA or other peroxides | Epoxide derivative |
| Hydroboration-Oxidation | BH₃ followed by H₂O₂/NaOH | Primary alcohol |
| Ozonolysis | O₃ followed by reductive workup | Aldehyde or carboxylic acid |
| Halogenation | X₂ (X = Cl, Br, I) | Dihalide |
These transformations provide access to a wide range of functionalized derivatives for various applications.
Research Significance and Future Directions
Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate continues to attract interest from researchers across multiple disciplines due to its versatile structure and reactivity.
Current Research Areas
Ongoing research involving this compound focuses on:
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Development of novel drug delivery systems leveraging the amphiphilic nature of the molecule
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Creation of self-assembling nanostructures for materials science applications
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Exploration of its potential as a surface-modifying agent for biomedical devices
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Investigation of its use in the synthesis of biodegradable polymers
Future Perspectives
Potential future applications may include:
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Development of targeted delivery systems for therapeutic compounds
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Creation of responsive materials that change properties based on environmental stimuli
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Exploration of its role in sustainable chemistry through biodegradable alternatives to traditional polymers
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Investigation of its potential in catalysis as a phase-transfer agent or ligand
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